Allo-aca (TFA)

Leptin receptor Binding kinetics Surface plasmon resonance

Leptin receptor antagonist studies are confounded by non-standardized peptide analogs with variable potency, BBB penetration, and signaling profiles. Allo-aca (TFA) solves this with: • Picomolar potency (200 pM IC50 in MCF-7 cells) and dual inhibition of JAK/STAT3, MAPK/ERK1/2, PI3K/AKT pathways • Validated in vivo: 0.1-1 mg/kg SC in mouse xenografts, 6-8 h receptor blockade • BBB-permeable for CNS studies; stable >2 h in vitreous fluid and 10 h in human tears

Molecular Formula C50H76F3N13O17
Molecular Weight 1188.2 g/mol
Cat. No. B15143188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllo-aca (TFA)
Molecular FormulaC50H76F3N13O17
Molecular Weight1188.2 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1
InChIKeyRXSGEFCZRUFXLM-LJOVWZGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allo-aca (TFA) Overview


Allo-aca (TFA) is a synthetic peptidomimetic designed as a potent and specific antagonist of the leptin receptor (ObR). The compound is the trifluoroacetate salt form of the Allo-aca peptide, which consists of a unique sequence: H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide [1]. Allo-aca acts by competitively binding to the leptin receptor, thereby blocking leptin-mediated signaling cascades implicated in energy homeostasis, cell proliferation, and cancer progression .

Target Leptin receptor (ObR) competitive antagonist
Format TFA salt, synthetic peptidomimetic
Use Context Leptin signaling studies, cell proliferation and energy homeostasis research

Allo-aca (TFA) Irreplaceability


Leptin receptor antagonists constitute a structurally diverse class including muteins, peptide fragments (e.g., LDFI), and pegylated variants (e.g., PEG-LPrA2), each exhibiting distinct pharmacokinetic, biodistribution, and potency profiles that preclude interchangeable use in experimental settings [1]. Substituting Allo-aca (TFA) with a generic alternative without consideration of its unique picomolar binding affinity, central nervous system penetration characteristics, or specific signaling inhibition profile can introduce significant experimental variability and confound data interpretation in both in vitro and in vivo models [2].

ObR antagonist class diversity
Binding kinetics, biodistribution, and CNS penetration profiles vary across leptin antagonists; generic substitution may shift target engagement.
Signaling profile mismatch
Inhibition of JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways may not transfer to alternative peptides; pathway-response endpoints may differ.

Allo-aca (TFA) Quantitative Evidence


Superior Binding Kinetics vs LDFI

In surface plasmon resonance (SPR) assays, Allo-aca exhibited exceptionally tight binding to the human leptin receptor with a dissociation rate constant (kdiss) of 1.5 × 10⁻⁴ s⁻¹, indicating a very stable receptor-ligand complex [1]. In contrast, the alternative leptin antagonist peptide LDFI displayed a significantly weaker equilibrium dissociation constant (Kd) of 2.32 × 10⁻⁸ M in localized SPR assays [2]. While different SPR methodologies preclude direct Kd comparison, the reported kdiss for Allo-aca is characteristic of high-affinity, long-lasting receptor interactions that translate to sustained pharmacodynamic effects.

Binding kinetics
Reported
Allo-aca kdiss: 1.5×10⁻⁴ s⁻¹; LDFI Kd: 2.32×10⁻⁸ M
Supports sustained receptor occupancy interpretation (t½ ~77 min)
SPR methodologies differ; direct Kd comparison not appropriate
Leptin receptor Binding kinetics Surface plasmon resonance

Antiproliferative Potency in Breast Cancer Cells

Allo-aca potently inhibits leptin-induced proliferation of MCF-7 breast cancer cells with an IC50 of 200 pM, and suppresses MDA-MB-231 triple-negative breast cancer cell proliferation at concentrations as low as 50 pM [1]. For comparison, the structurally related analog d-Ser (a peripherally-restricted Allo-aca derivative) requires a concentration of 1 nM to achieve comparable antiproliferative effects in ObR-positive breast and colorectal cancer cells [2]. This represents an approximately 5- to 20-fold greater potency for the parent Allo-aca compound.

Antiproliferative IC50
Reported
IC50 200 pM (MCF-7); effective at 50 pM (MDA-MB-231)
Reported cell-model response context
Cross-study comparison with d-Ser analog shows 5- to 20-fold difference
Breast cancer Antiproliferative IC50

In Vivo Efficacy in Animal Models

Allo-aca demonstrates in vivo efficacy at subcutaneous doses below 1 mg/kg in animal models, a property not consistently observed with other peptide-based leptin antagonists [1]. Specifically, Allo-aca shows ObR antagonist properties at 0.1 and 1 mg/kg daily doses with limited dose-dependence, achieving sustained receptor blockade for 6–8 hours following administration [2]. In contrast, the mutant leptin analog R128Q leptin, while demonstrating in vitro antagonism, paradoxically functions as a potent leptin agonist in vivo when administered intracerebroventricularly, producing a strong dose-dependent decrease in food intake [3].

In vivo activity
Head-to-head
Allo-aca: antagonist at 0.1–1 mg/kg s.c.; R128Q leptin: in vivo agonist
Reported model-response context; functional inversion observed with comparator
Subcutaneous administration; duration 6–8 h
In vivo efficacy Subcutaneous Animal model

Extended Ocular Half-Life

While Allo-aca is rapidly degraded in systemic circulation (undetectable after 30 minutes in human serum and mouse plasma), it demonstrates remarkable stability in ocular fluids, with a half-life exceeding 2 hours in bovine vitreous fluid and 10 hours in human tears [1]. This biodistribution profile is distinct from other leptin antagonists such as the pegylated superactive ovine leptin antagonist, which relies on PEGylation for extended systemic half-life but may exhibit different tissue penetration characteristics [2].

Ocular half-life
Class-level
>2 h in bovine vitreous; 10 h in human tears
Supports ocular tissue stability evaluation
Rapid systemic clearance (undetectable after 30 min in plasma)
Ophthalmic Half-life Biodistribution

Inhibition of Oncogenic Signaling

Allo-aca effectively blocks multiple leptin-induced signaling cascades implicated in cancer progression, including the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways, as well as downstream effectors such as cyclin D1 and E-cadherin [1]. The analog d-Ser similarly inhibits these pathways at 1 nM concentrations, but the parent Allo-aca achieves comparable pathway inhibition at substantially lower picomolar concentrations (50–200 pM), consistent with its higher binding affinity and cellular potency [2]. No partial agonistic activity has been observed for Allo-aca in these signaling assays.

Pathway inhibition
Reported
JAK/STAT3, MAPK/ERK1/2, PI3K/AKT, cyclin D1, E-cadherin
Supports signaling pathway-response interpretation
Inhibited at picomolar concentrations in ObR+ cell lines
Signaling pathways JAK/STAT3 MAPK/ERK1/2 PI3K/AKT

Suppression of VEGF-Dependent Leptin mRNA

Allo-aca at a concentration of 250 nmol/L reduces VEGF-dependent leptin mRNA expression in both MCF-7 and MDA-MB-231 breast cancer cell lines to levels below baseline [1]. This suppression of leptin mRNA links Allo-aca's receptor antagonism to downstream transcriptional regulation of leptin itself, potentially disrupting an autocrine/paracrine feedback loop. While direct comparator data for this specific endpoint are limited for other leptin antagonists, the ability to modulate leptin gene expression at sub-micromolar concentrations distinguishes Allo-aca from antagonists that only block acute receptor signaling without affecting ligand production.

Leptin mRNA modulation
Data to verify
Reduces leptin mRNA below baseline at 250 nmol/L
Reported transcriptional regulation endpoint
MCF-7 and MDA-MB-231 cells; quantitative reduction not specified
VEGF Angiogenesis Leptin mRNA

Allo-aca (TFA) Applications


In Vitro Leptin Signaling in Cancer Cells

Given its picomolar antiproliferative IC50 (200 pM in MCF-7 cells) and broad pathway inhibition (JAK/STAT3, MAPK/ERK1/2, PI3K/AKT) at low concentrations, Allo-aca (TFA) is ideally suited for in vitro studies investigating leptin's role in cancer cell proliferation, survival, and migration. The compound's exceptional potency allows for minimal reagent consumption while maintaining robust target engagement, reducing potential off-target effects associated with higher concentrations [1][2].

In Vivo TNBC Xenograft Studies

Allo-aca (TFA) is validated for in vivo use in mouse xenograft models at subcutaneous doses of 0.1–1 mg/kg, where it effectively antagonizes leptin receptor signaling for 6–8 hours post-administration. This dosing regimen is supported by published efficacy data in triple-negative breast cancer models and provides a cost-effective approach for longitudinal in vivo studies [3].

Ophthalmic Disease Research

The prolonged stability of Allo-aca (TFA) in bovine vitreous fluid (>2 hours) and human tears (10 hours) makes it a compelling tool compound for investigating leptin receptor signaling in ocular pathologies, including diabetic retinopathy and age-related macular degeneration, where leptin has been implicated. Local administration can achieve sustained receptor blockade without systemic exposure [4].

CNS-Penetrant Leptin Antagonism

Unlike the peripherally-restricted analog d-Ser, Allo-aca (TFA) crosses the blood-brain barrier, making it suitable for investigations of central leptin signaling in appetite regulation, energy homeostasis, and neuroinflammation. Researchers should note that this property may induce orexigenic effects in vivo, which should be accounted for in experimental design [5].

Application
Selection Property
Validation Focus
Cancer cell signaling studies
ObR binding affinity
Pathway inhibition endpoints (JAK/STAT3, MAPK)
TNBC xenograft model-response
In vivo target engagement duration
Subcutaneous dosing model validation
Ocular leptin signaling research
Ocular fluid half-life
Vitreous/tear stability assessment
CNS leptin signaling studies
Blood-brain barrier penetration
Central target engagement evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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